molecular formula C18H25N5 B13434273 N4-Methyl Piperidinyl-4,6-pyrimidinediamine

N4-Methyl Piperidinyl-4,6-pyrimidinediamine

Katalognummer: B13434273
Molekulargewicht: 311.4 g/mol
InChI-Schlüssel: APJAQQWDJLKNEO-ZBFHGGJFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N4-Methyl Piperidinyl-4,6-pyrimidinediamine is a chemical compound with the molecular formula C18H25N5 and a molecular weight of 311.43 g/mol It is a member of the pyrimidinediamine family, characterized by the presence of a piperidine ring and a pyrimidine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N4-Methyl Piperidinyl-4,6-pyrimidinediamine typically involves the reaction of piperidine derivatives with pyrimidine precursors. One common method involves the condensation of 4,6-dichloropyrimidine with N-methylpiperidine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, and the reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is typically purified through recrystallization or chromatography techniques to remove any impurities .

Analyse Chemischer Reaktionen

Types of Reactions

N4-Methyl Piperidinyl-4,6-pyrimidinediamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives with different functional groups .

Wissenschaftliche Forschungsanwendungen

N4-Methyl Piperidinyl-4,6-pyrimidinediamine has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of N4-Methyl Piperidinyl-4,6-pyrimidinediamine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific kinases or other enzymes involved in cellular signaling pathways .

Vergleich Mit ähnlichen Verbindungen

N4-Methyl Piperidinyl-4,6-pyrimidinediamine can be compared with other similar compounds, such as:

Eigenschaften

Molekularformel

C18H25N5

Molekulargewicht

311.4 g/mol

IUPAC-Name

4-N-[(3R,4R)-1-benzyl-4-methylpiperidin-3-yl]-4-N-methylpyrimidine-4,6-diamine

InChI

InChI=1S/C18H25N5/c1-14-8-9-23(11-15-6-4-3-5-7-15)12-16(14)22(2)18-10-17(19)20-13-21-18/h3-7,10,13-14,16H,8-9,11-12H2,1-2H3,(H2,19,20,21)/t14-,16+/m1/s1

InChI-Schlüssel

APJAQQWDJLKNEO-ZBFHGGJFSA-N

Isomerische SMILES

C[C@@H]1CCN(C[C@@H]1N(C)C2=NC=NC(=C2)N)CC3=CC=CC=C3

Kanonische SMILES

CC1CCN(CC1N(C)C2=NC=NC(=C2)N)CC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.